3-Fluoroproline

Description

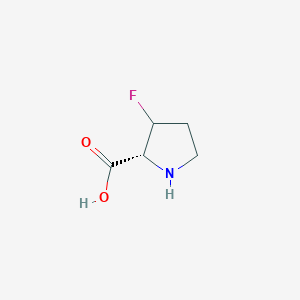

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8FNO2 |

|---|---|

Molecular Weight |

133.12 g/mol |

IUPAC Name |

(2R)-3-fluoropyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H8FNO2/c6-3-1-2-7-4(3)5(8)9/h3-4,7H,1-2H2,(H,8,9)/t3?,4-/m0/s1 |

InChI Key |

WLGLSRHRSYWDST-BKLSDQPFSA-N |

Isomeric SMILES |

C1CN[C@@H](C1F)C(=O)O |

Canonical SMILES |

C1CNC(C1F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoroproline and Its Derivatives

Stereoselective Synthesis of 3-Fluoroproline Diastereoisomers

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of a nucleophilic proline precursor, typically an enolate or enol ether, with an electrophilic source of fluorine ("F+"). Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly employed for this purpose. mdpi.comresearchgate.net

A key strategy involves the regioselective generation of an enolate at the C3 position of a protected proline derivative. For instance, the kinetically controlled deprotonation of N-protected 4-oxo-proline esters at low temperatures generates the C3 enolate, which can be trapped by an electrophilic fluorinating agent. acs.org While this specific approach is often used as a gateway to 3-fluoro-4-hydroxyproline analogues (see section 2.2), the principle is applicable to other proline systems. acs.org The diastereoselectivity of the fluorination step is influenced by the approach of the fluorinating agent to the enolate face, which can be directed by the existing stereocenter at C2 and the choice of protecting groups and reaction conditions.

Electrochemical methods also offer a modern alternative for fluorination. Studies on proline derivatives have shown successful mono-fluorination using electrochemical approaches, which provide high selectivity through a simplified solution phase and tunable oxidation conditions. vapourtec.com

Nucleophilic Fluorination Strategies

Nucleophilic fluorination is a prevalent and robust method for synthesizing this compound, typically involving the displacement of a leaving group at the C3 position with a nucleophilic fluoride (B91410) source. This approach often starts from readily available and enantiomerically pure hydroxyproline (B1673980) isomers.

A common precursor is (2S,3S)-3-hydroxyproline. core.ac.uk The hydroxyl group can be converted into a good leaving group or activated directly for substitution. Deoxyfluorination reagents are particularly effective for this transformation. Agents such as Diethylaminosulfur Trifluoride (DAST), Morpholinosulfur Trifluoride (morph-DAST), and Deoxo-Fluor can directly replace the hydroxyl group with fluorine. mdpi.comcore.ac.ukmdpi.com This reaction typically proceeds with inversion of configuration (SN2 mechanism), meaning that (2S,3S)-3-hydroxyproline yields a (2S,3R)-3-fluoroproline derivative. core.ac.uk

The table below summarizes common nucleophilic fluorinating agents used in the synthesis of fluorinated amino acids.

| Fluorinating Agent | Abbreviation | Typical Application |

| Diethylaminosulfur Trifluoride | DAST | Deoxyfluorination of alcohols |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | Deoxyfluorination of alcohols |

| Morpholinosulfur Trifluoride | morph-DAST | Deoxyfluorination of alcohols |

| Tetrabutylammonium Triphenyldifluorosilicate | TBAT | Fluoride source with nonafluorobutanesulfonyl fluoride |

| XtalFluor-E | - | Deoxyfluorination of alcohols |

This table presents a selection of common nucleophilic fluorinating agents.

In some cases, a Mitsunobu reaction is first employed to invert the stereochemistry of the alcohol precursor before fluorination, allowing access to the other diastereomer from the same starting material. mdpi.comresearchgate.net For example, starting from (2S,3S)-hydroxyproline, a Mitsunobu reaction can produce the (2S,3R)-hydroxyproline epimer, which upon subsequent deoxyfluorination with inversion would yield the (2S,3S)-3-fluoroproline derivative. core.ac.uk

Enantioselective Routes to this compound

The majority of enantioselective syntheses of this compound rely on a substrate-controlled strategy, where the chirality is derived from an enantiopure starting material. The use of L-proline derivatives, such as (2S,3S)-3-hydroxyproline or (2S,4R)-4-hydroxyproline, is a cornerstone of this approach. mdpi.comcore.ac.uk

For example, Dugave and co-workers synthesized both stereoisomers of this compound starting from either (3S)- or (3R)-hydroxyproline. mdpi.com Direct fluorination with inversion of stereochemistry or a sequence involving a Mitsunobu reaction followed by fluorination allowed for the preparation of specific, enantiopure this compound isomers. mdpi.comresearchgate.net Similarly, Raines and colleagues prepared enantiopure (3R)-fluoroproline from (3S)-hydroxyproline using a Mitsunobu reaction followed by morph-DAST-mediated fluorination. mdpi.comresearchgate.net These methods are powerful because they transfer the existing, well-defined stereochemistry of the starting material to the final fluorinated product.

Synthesis of 3-Fluoro-4-hydroxyproline Analogues

The synthesis of prolines bearing both a fluorine atom at C3 and a hydroxyl group at C4 has been achieved through a practical and facile route, providing access to all four possible diastereoisomers. acs.orgnih.gov These dually-substituted analogues are of significant interest for their potential applications in chemical biology and medicinal chemistry. scispace.com

The common synthetic strategy commences with the readily available N-Boc-4-oxo-L-proline benzyl (B1604629) ester. acs.org The synthesis proceeds via two key steps:

Electrophilic Fluorination: A kinetically-controlled enolate is formed at the C3 position by treating the 4-oxo-proline starting material with a strong base, such as a metal hexamethyldisilazide, at low temperature (-78 °C). This enolate is then quenched with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). This reaction yields a mixture of two diastereomeric 3-fluoro-4-oxoproline products, which can be separated chromatographically. acs.orgscispace.com

Stereoselective Reduction: The ketone at the C4 position of each separated 3-fluoro-4-oxoproline diastereomer is then reduced to a hydroxyl group. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the existing stereochemistry at C2 and C3. For example, reduction with sodium borohydride (B1222165) (NaBH₄) typically proceeds with high stereoselectivity. nih.gov

By combining the two separable 3-fluoro-4-oxoproline intermediates with stereoselective reduction protocols, all four diastereoisomers of N-Boc-3-fluoro-4-hydroxyproline can be synthesized. acs.orgnih.gov

The table below outlines the synthesis of the four diastereoisomers of 3-fluoro-4-hydroxyproline (F-Hyp).

| Starting Material | Key Steps | Product Diastereoisomer |

| N-Boc-4-oxo-L-proline | 1. Electrophilic fluorination (NFSI) -> Separation of 3-fluoro epimers. 2. Reduction of (3S)-fluoro ketone. | (3S, 4R)-F-Hyp |

| N-Boc-4-oxo-L-proline | 1. Electrophilic fluorination (NFSI) -> Separation of 3-fluoro epimers. 2. Reduction of (3S)-fluoro ketone. | (3S, 4S)-F-Hyp |

| N-Boc-4-oxo-L-proline | 1. Electrophilic fluorination (NFSI) -> Separation of 3-fluoro epimers. 2. Reduction of (3R)-fluoro ketone. | (3R, 4S)-F-Hyp |

| N-Boc-4-oxo-L-proline | 1. Electrophilic fluorination (NFSI) -> Separation of 3-fluoro epimers. 2. Reduction of (3R)-fluoro ketone. | (3R, 4R)-F-Hyp |

This table summarizes the general strategy to access all four diastereoisomers of 3-fluoro-4-hydroxyproline from a common precursor.

Preparation of N-Acylated and Esterified this compound Model Compounds

To study the conformational preferences and physicochemical properties of fluorinated prolines, simple model compounds are often synthesized. N-acylated and C-terminal esterified derivatives, particularly N-acetyl methyl or ethyl esters, serve as reliable models for a proline residue within a peptide chain. acs.orgbeilstein-journals.org

The synthesis of these compounds typically involves standard protection and derivatization chemistry.

N-Acylation: The secondary amine of the proline ring can be readily acylated using acetyl chloride or acetic anhydride (B1165640) under basic conditions to yield the N-acetyl derivative. beilstein-journals.orgsemanticscholar.org

Esterification: The carboxylic acid can be esterified through several methods. A common procedure is to dissolve the N-acetylated proline in the desired alcohol (e.g., methanol, ethanol) and add an acid catalyst, such as trimethylsilyl (B98337) chloride or thionyl chloride. beilstein-journals.orgsemanticscholar.org Stirring at room temperature is often sufficient to produce the corresponding methyl or ethyl ester. semanticscholar.org

For example, N-acetyl-(3R)-fluoroproline methyl ester and N-acetyl-(3S)-fluoroproline methyl ester have been synthesized and used for conformational analysis. soton.ac.uk These model systems are crucial for fundamental studies on how the stereochemistry of fluorine substitution influences properties like the cis/trans amide bond equilibrium and the puckering of the pyrrolidine (B122466) ring. acs.org

Conformational Analysis of 3 Fluoroproline and Its Incorporations

Pyrrolidine (B122466) Ring Pucker Dynamics

The five-membered pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-exo and Cγ-endo. nih.gov The positioning of the Cγ atom relative to the plane of the other four ring atoms defines these puckers. Fluorination at the C3 position introduces stereoelectronic effects that significantly influence this equilibrium.

Influence of Fluorination at C3 on Cγ-endo/Cγ-exo Equilibrium

The stereochemistry of fluorination at the C3 position plays a critical role in determining the preferred pucker of the pyrrolidine ring. An electron-withdrawing substituent at the 3R position favors an exo ring pucker, while the same substituent at the 3S position promotes an endo ring pucker. nih.gov This preference is a direct consequence of the gauche effect. nih.gov For instance, studies on N-acetyl-3-fluoroproline methyl esters have shown that the (2S,3R) diastereomer exhibits a preference for the Cγ-exo pucker, whereas the (2S,3S) diastereomer favors the Cγ-endo pucker. nih.gov

Stereochemical Effects on Pyrrolidine Ring Conformation

The stereochemical configuration of the fluorine atom at C3 dictates the conformational bias of the pyrrolidine ring. In (2S,3S)-3-fluoroproline, the fluorine atom is in a pseudo-axial orientation in the endo pucker, which is stabilized by the gauche effect. nih.gov Conversely, in (2S,3R)-3-fluoroproline, the fluorine atom occupies a pseudo-equatorial position in the exo pucker to achieve a stabilizing gauche interaction. nih.gov This stereospecific control over ring conformation is a key feature of 3-fluoroproline and has been exploited in the design of peptides with specific structural constraints.

Role of the Gauche Effect in Conformational Preferences

The gauche effect is a primary determinant of the conformational preferences in this compound. rsc.orgwisc.eduugent.be This stereoelectronic effect arises from a favorable hyperconjugative interaction between the C-H or C-C sigma bonding orbitals and the low-lying C-F sigma antibonding orbital (σ → σ*). ugent.bersc.org This interaction is maximized when the participating orbitals are anti-periplanar. In the case of this compound, the pyrrolidine ring puckers to allow for a gauche arrangement between the electronegative fluorine atom and the nitrogen atom of the ring, leading to the observed pucker preferences. nih.govwisc.edu

Peptidyl-Prolyl Amide Bond Isomerization

The peptide bond preceding a proline residue can exist in either a cis or trans conformation. The energy barrier for isomerization between these two states is relatively high, making this process a rate-limiting step in protein folding. researchgate.netnih.gov Fluorination of the proline ring can modulate the thermodynamics and kinetics of this isomerization.

Thermodynamics and Kinetics of cis-trans Isomerization

Fluorination at the C3 position influences the cis-trans equilibrium and the rate of isomerization. The electron-withdrawing nature of the fluorine atom can decrease the double-bond character of the peptidyl-prolyl amide bond, thereby lowering the energy barrier for rotation. researchgate.netpnas.org Studies on N-acetyl-3-fluoroproline methyl esters have provided quantitative insights into these effects.

For N-Ac-(3R)-fluoroproline-OMe, the equilibrium at 37°C favors the trans isomer, with a trans:cis ratio of approximately 90:10. nih.gov In contrast, N-Ac-(3S)-fluoroproline-OMe exhibits a trans:cis ratio of about 80:20, which is similar to that of the parent N-Ac-proline-OMe. nih.gov This suggests that the (3S)-fluoro substitution has a minimal impact on the natural population of cis and trans isomers. nih.gov

The rate of isomerization is also affected by fluorination. Variable-temperature NMR studies have been used to determine the kinetic parameters of cis-trans isomerization for N-Ac-(3R) and (3S)-fluoroproline-OMe. nih.govrsc.org These studies indicate that while fluorination can influence the rate, the effect of 3-fluorination is less pronounced compared to fluorination at the C4 position. imrpress.com

Table 1: Conformational Preferences and Isomerization Data for this compound Derivatives

| Compound | Preferred Pucker | trans:cis Ratio (at 37°C) | Reference |

|---|---|---|---|

| N-Ac-(2S,3S)-fluoroproline-OMe | Cγ-endo | ~80:20 | nih.govnih.gov |

| N-Ac-(2S,3R)-fluoroproline-OMe | Cγ-exo | ~90:10 | nih.govnih.gov |

Impact of C3 Fluorination on Amide Bond Isomer Ratios

Fluorination at the C3 position of proline has a demonstrable effect on the trans:cis ratio of the preceding Xaa-Pro amide bond. This is a critical aspect of peptide and protein structure, as the isomerization between trans and cis conformers can be a rate-limiting step in protein folding. researchgate.net The electronegativity of the fluorine atom alters the electronic properties of the pyrrolidine ring, which in turn influences the stability of the amide bond isomers. researchgate.netnih.gov

Studies on model peptides, such as Ac-(3-F)Pro-OMe, have shown that the impact on the Ktrans/cis equilibrium is generally less pronounced compared to fluorination at the C4 position. ljmu.ac.uk For instance, the measured Ktrans/cis for (3S)-fluoroproline is comparable to that of native proline in Ac-Pro-OMe at physiological conditions (pH 7.4, 37 °C). ljmu.ac.uk However, the stereochemistry at C3 is crucial. For example, a higher entropic barrier for both cis-trans and trans-cis isomerization was observed for (3R)-fluoroproline compared to the (3S)-diastereomer, suggesting that a syn-configured fluorine atom can create steric hindrance that impedes rotation around the C-N bond. ljmu.ac.uk

In the context of more complex systems like 3-fluoro-4-hydroxyprolines (F-Hyps), it has been observed that fluorination at C3 does not necessarily stabilize the trans amide conformer. acs.org In fact, a higher proportion of the cis amide was detected by NMR for derivatives with the fluorine atom in the 3-(R) position compared to those with a 3-(S) fluorine. acs.org This indicates that the interplay of steric and electronic effects is complex and not solely dictated by the inductive effect of the fluorine atom. acs.org

| Compound/Condition | Key Finding on Amide Isomer Ratio | Reference |

| Ac-(3S)-F-Pro-OMe | Ktrans/cis is comparable to native Ac-Pro-OMe. | ljmu.ac.uk |

| Ac-(3R)-F-Pro-OMe | Higher entropic barrier for cis-trans isomerization compared to the (3S) isomer. | ljmu.ac.uk |

| 3-(R)-fluoro-4-hydroxyproline derivatives | Higher amount of cis amide observed compared to 3-(S) isomers. | acs.org |

| General 3-fluoroprolines | Small impact on Ktrans/cis compared to 4-fluoroprolines. | ljmu.ac.uk |

Comparative Analysis with 4-Fluoroprolines and Native Proline Analogues

When comparing this compound with its 4-fluorinated counterparts and native proline, distinct conformational differences emerge. The substitution of fluorine at either the 3- or 4-position of the pyrrolidine ring influences the ring-pucker preference. ljmu.ac.uk This is largely governed by the gauche effect, where a gauche conformation (60° torsion angle) between the amide nitrogen and the vicinal fluorine atom is favored. ljmu.ac.ukrsc.org Consequently, the ring-pucker preference can be inverted by simply changing the stereochemistry of the fluorine substituent. ljmu.ac.uk

X-ray diffraction studies have revealed that the this compound series exhibits the same Cγ-ring-pucker preferences as the corresponding 4-fluoroprolines. ljmu.ac.uk For example, both Ac-(3R)-(F)Pro-OMe and Ac-(4R)-(F)Pro-OMe favor an exo pucker, and both show a high preference for the trans amide conformation. researchgate.netljmu.ac.uk This has been further supported by density functional theory calculations. ljmu.ac.uk

However, a key distinction lies in the magnitude of the effect on the trans:cis amide bond ratio. While 4-fluoroprolines can significantly shift this equilibrium, the effect of 3-fluorination is generally more subtle. ljmu.ac.uk This makes 3-fluoroprolines useful tools for applications where a significant alteration of the native proline conformational equilibrium is not desired. ljmu.ac.uk

| Compound | Ring Pucker Preference | Amide Isomer Preference | Reference |

| Ac-(3R)-(F)Pro-OMe | exo | High trans | ljmu.ac.uk |

| Ac-(4R)-(F)Pro-OMe | exo | High trans | researchgate.netljmu.ac.uk |

| (4R)-fluoroproline | Favors exo-pucker | Higher stability to the trans-conformer | beilstein-journals.orgrsc.org |

| (4S)-fluoroproline | Favors endo-pucker | Increases stability of the cis-amide | beilstein-journals.orgrsc.org |

| Native Proline | Negligible energetic difference between puckers | - | beilstein-journals.org |

Advanced Spectroscopic and Computational Characterization

A comprehensive understanding of the conformational landscape of this compound requires the application of advanced analytical and computational techniques. These methods provide detailed insights into the structural and dynamic properties of this modified amino acid.

Density Functional Theory (DFT) and Quantum Mechanical Calculations

Density functional theory (DFT) has become an indispensable tool for investigating the electronic structure and conformational preferences of molecules like this compound. wikipedia.org DFT calculations can accurately model the effects of fluorination on the pyrrolidine ring pucker and amide bond energetics. researchgate.netsouthampton.ac.uk These computational methods allow for the determination of properties of a many-electron system by utilizing functionals of the spatially dependent electron density. wikipedia.org

For fluorinated amino acids, specific DFT methods such as ωB97X, BH and HLYP, and ωB97XD have been shown to be particularly effective for calculating absolute chemical shifts, with average absolute errors of less than 5 ppm. nih.gov In the case of this compound, DFT calculations have been used to support experimental findings from X-ray diffraction, confirming the Cγ-ring-pucker preferences. ljmu.ac.uk Furthermore, quantum mechanical calculations have been employed to study more complex derivatives, such as 3-fluoro-4-hydroxyprolines, revealing that fluorination at C3 can invert the natural pucker preference of hydroxyproline (B1673980) from C4-exo to C4-endo. acs.orgnih.gov These calculations also help to rationalize observed trends in amide trans:cis ratios that are not solely explained by simple inductive or steric effects. acs.org

Small-Molecule X-ray Crystallography for Structural Elucidation

Single-crystal X-ray diffraction is a powerful technique that provides the definitive, three-dimensional atomic structure of a molecule. uq.edu.au This method has been crucial in elucidating the precise solid-state conformations of this compound derivatives. By analyzing the diffraction pattern of X-rays passing through a crystal of the compound, the spatial arrangement of atoms can be determined with atomic resolution. uq.edu.augd3services.com

For example, X-ray crystallography has been used to confirm the Cγ-ring pucker preferences in the this compound series, showing that they align with those of the 4-fluoroproline (B1262513) series. researchgate.netljmu.ac.uk Specifically, both Ac-(3R)-(F)Pro-OMe and Ac-(4R)-(F)Pro-OMe were shown to favor the Cγ-exo conformation. researchgate.net In the study of 3-fluoro-4-hydroxyprolines, small-molecule X-ray crystallography provided direct evidence that fluorination at C3 inverts the natural C4-exo pucker of hydroxyproline to a C4-endo pucker. acs.orgnih.govscispace.com This technique has also been instrumental in assigning the stereochemistry of novel difluorinated proline derivatives. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for studying the structure and dynamics of molecules in solution. researchgate.net For proline-containing peptides, NMR is particularly valuable for determining the cis/trans isomerization of the amide bond and the puckering of the pyrrolidine ring. ugent.be The introduction of fluorine provides a sensitive 19F NMR reporter, as the chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment. cumbria.ac.ukcopernicus.orgdntb.gov.ua

In studies of Ac-(3-F)Pro-OMe, distinct 19F resonances for the trans and cis conformers are observed, separated by approximately 0.8 ppm for (3S)-fluoroproline and about 2 ppm for (3R)-fluoroproline. ljmu.ac.uk This separation allows for the quantification of the trans and cis populations and the determination of the Ktrans/cis equilibrium constants. ljmu.ac.uk NMR has also been used to investigate the conformational dynamics of more complex systems, such as 3-fluoro-4-hydroxyprolines, where it was used to measure the trans:cis ratio and revealed a higher amount of the cis amide for 3-(R)-fluorinated derivatives. acs.org The absence of an amide proton in proline makes NMR studies challenging, but the incorporation of fluorine can help to overcome this by dispersing the chemical shifts in the 1H spectrum and enabling 19F NMR studies. ugent.be

Biochemical Integration and Functional Modulation by 3 Fluoroproline

Site-Specific Incorporation into Peptides and Proteins

The introduction of 3-fluoroproline into polypeptide chains can be achieved through both biological and chemical methods. Each approach offers distinct advantages for studying and engineering proteins.

Biosynthetic Strategies for this compound Incorporation

The biosynthetic incorporation of fluorinated amino acids into proteins within living organisms, such as Escherichia coli, is a powerful technique for producing modified proteins. mdpi.com Fluoroprolines have been shown to be generally compatible with the cellular machinery responsible for transport and incorporation into proteins. beilstein-journals.orgbeilstein-journals.org This method typically involves using auxotrophic host strains that are unable to synthesize the natural amino acid, proline, making them reliant on an external supply. By providing this compound in the growth medium, it can be taken up by the cell and incorporated into the proteome in place of proline. acs.org

Early studies demonstrated the feasibility of this approach. For instance, (3S)-fluoroproline was successfully incorporated into the protein ribonuclease T1. nih.gov Similarly, researchers have shown the ability to biosynthetically incorporate fluoroproline analogs into other proteins like barstar, demonstrating the utility of this method for creating proteins with novel properties. nih.gov This strategy allows for the global substitution of proline residues, enabling studies on the cumulative effects of fluorination on protein stability and function.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Chemical synthesis provides a direct and highly controlled method for incorporating this compound at specific, predetermined sites within a peptide sequence. Solid-Phase Peptide Synthesis (SPPS) is the standard method for this purpose. Commercially available N-Boc and N-Fmoc protected derivatives of this compound are readily utilized in standard automated SPPS protocols. researchgate.net

The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. For incorporating this compound, the corresponding protected version is activated and coupled to the N-terminus of the resin-bound peptide. Challenges associated with the incorporation of some fluorinated amino acids, such as the reduced nucleophilicity of the amino group, can be overcome with specific coupling reagents and conditions. mdpi.comrsc.org

A versatile technique known as "proline editing" further expands the utility of SPPS. nih.gov This method involves incorporating hydroxyproline (B1673980) into a peptide during synthesis, followed by a post-synthetic chemical modification of the hydroxyl group on the solid support to generate the desired this compound residue. nih.gov This approach allows for the creation of diverse proline analogs from a common precursor.

Compatibility and Recognition by Translational Machinery and Aminoacyl-tRNA Synthetases

The successful biosynthetic incorporation of this compound hinges on its recognition and processing by the cell's natural translational apparatus. The key enzyme in this process is prolyl-tRNA synthetase (ProRS), which is responsible for "charging" tRNA molecules with proline. beilstein-journals.org

Remarkably, the native ProRS in organisms like E. coli can recognize and activate fluoroprolines, including this compound. beilstein-journals.org The structural similarity between proline and its fluorinated analog is sufficient for it to be accepted as a substrate. While the volume of the proline ring increases slightly with fluorination, the difference is smaller than that between other natural amino acids like valine and isoleucine, allowing it to fit within the enzyme's active site. beilstein-journals.org Docking studies have indicated that the binding energy of fluoroprolines to E. coli ProRS is similar to that of proline itself. beilstein-journals.org

While ProRS does possess proofreading mechanisms to prevent the misincorporation of incorrect amino acids like alanine (B10760859) or cysteine, this compound appears to be processed with sufficient efficiency to allow for its incorporation into proteins. beilstein-journals.org This compatibility with the native translational machinery makes this compound a valuable tool that can often be used without the need for engineering mutant aminoacyl-tRNA synthetases, a requirement for many other noncanonical amino acids. beilstein-journals.orgresearchgate.netnih.gov

Impact on Protein Folding Kinetics and Thermodynamic Stability

The isomerization of the Xaa-Pro peptide bond is often a rate-limiting step in protein folding. researchgate.net Interestingly, studies on model peptides like N-Ac-(3R)- and (3S)-fluoroproline-OMe have shown that fluorination at the 3-position has a relatively small effect on the kinetics of cis-trans isomerization and the equilibrium constant (Ktrans/cis) compared to fluorination at the 4-position. nih.govresearchgate.net This suggests that incorporating (3S)-fluoroproline would likely not significantly alter the natural population of cis and trans isomers or the folding rates that depend on this isomerization. nih.gov

However, this compound can still impact thermodynamic stability through stereoelectronic effects on the pyrrolidine (B122466) ring pucker. beilstein-journals.orgnih.gov The introduction of an electronegative fluorine atom influences the conformational preference of the ring. This pre-organization of the polypeptide chain can lower the entropic cost of folding, leading to altered protein stability. scispace.com Depending on the stereochemistry and the specific structural context within the protein, this can result in either stabilization or destabilization. beilstein-journals.orgnih.gov

Modulation of Protein Structure and Biological Function

Effects on Secondary and Tertiary Structural Integrity

The primary mechanism by which this compound exerts its structural influence is through the control of the pyrrolidine ring pucker. The conformation of this ring is described as either Cγ-endo (where Cγ is displaced on the same side of the ring as the carboxyl group) or Cγ-exo. This puckering is governed by stereoelectronic interactions, often referred to as the gauche effect. nih.gov

For 3-substituted prolines, the effect is analogous to that seen in 4-substituted prolines:

An electron-withdrawing substituent (like fluorine) at the 3R position favors the Cγ-exo ring pucker. nih.gov

A substituent at the 3S position favors the Cγ-endo ring pucker. nih.gov

Table 1: Research Findings on the Effects of this compound Incorporation

nih.gov| Area of Study | Key Finding | Significance | Citation |

|---|---|---|---|

| Ring Pucker Conformation | Fluorination at the 3R position favors a Cγ-exo pucker, while at the 3S position, it favors a Cγ-endo pucker. | Allows for stereospecific control over local peptide backbone geometry, influencing secondary and tertiary structure. | |

| cis/trans Isomerization | This compound has a minimal impact on the trans/cis equilibrium constant compared to 4-fluoroproline (B1262513) analogs. | Can be used as an NMR probe to study protein folding and dynamics without significantly perturbing the isomerization process itself. |

Influence on Molecular Recognition Processes and Ligand Binding (e.g., VHL E3 Ubiquitin Ligase)

The substitution of hydrogen with fluorine in proline analogues can significantly alter the stereoelectronic properties of the pyrrolidine ring, thereby influencing molecular recognition and ligand binding processes. The von Hippel-Lindau (VHL) E3 ubiquitin ligase, which naturally recognizes a hydroxyproline (Hyp) residue in the C4-exo pucker conformation within the Hypoxia-Inducible Factor-1 alpha (HIF-1α), serves as a critical example. The incorporation of fluorinated prolines, specifically 3-fluoro-4-hydroxyprolines (F-Hyps), into VHL ligands has been explored to fine-tune binding affinity and cellular activity for applications like proteolysis-targeting chimeras (PROTACs).

Fluorination at the C3 position of 4-hydroxyproline (B1632879) has a distinct impact on the conformation of the pyrrolidine ring. Quantum mechanical calculations, NMR spectroscopy, and X-ray crystallography have shown that C3-fluorination tends to invert the natural C4-exo pucker preference of Hyp to a C4-endo pucker. This is significant because the C4-exo pucker is the conformation required for optimal binding to the VHL protein. Despite this induced preference for the "unfavorable" endo pucker, F-Hyp-containing ligands still bind to VHL, demonstrating the complexity of the molecular interactions.

The stereochemistry of the fluorine atom is crucial for VHL recognition. Studies on the four diastereoisomers of F-Hyp revealed that VHL exhibits highly stereoselective recognition, favoring (3R,4S)-3-fluoro-4-hydroxyproline over its (3S,4S) epimer. Ligands and PROTACs incorporating the (3R,4S)-F-Hyp diastereomer displayed affinities and cellular activities comparable to the original Hyp-containing compounds. Conversely, while the incorporation of the (3S,4S)-F-Hyp epimer led to a significant loss in direct binding affinity for VHL, it resulted in PROTACs that were surprisingly potent, achieving selective degradation of the target protein BRD4 at nanomolar concentrations. This highlights that a weaker binary affinity for the E3 ligase does not always correlate with reduced degrader efficiency, a finding of significant interest for drug discovery.

The influence of 3-fluorination extends to the electronic properties of the neighboring hydroxyl group. While fluorination at C3 was found to have a negligible effect on the hydrogen bond donor capacity of the C4 hydroxyl, it can participate in other noncanonical ligand-protein interactions that are highly context-dependent.

Table 1: VHL Binding Affinity of Peptides Containing 3-Fluoro-4-hydroxyproline (F-Hyp) Diastereomers This table is interactive. You can sort and filter the data.

| Compound/Peptide | Incorporated Proline Analogue | VHL Binding Affinity (Kd, µM) | Key Finding |

|---|---|---|---|

| HIF-1α-based Peptide | (2S,4R)-Hydroxyproline (Hyp) | 0.5 | Baseline affinity of the natural ligand motif. |

| HIF-1α-based Peptide | (2S,3R,4S)-F-Hyp | 1.8 | Maintained strong binding despite endo pucker preference. |

| HIF-1α-based Peptide | (2S,3S,4S)-F-Hyp | 10.1 | Significantly weaker binding compared to the (3R,4S) epimer. |

| PROTAC MZ1 | (2S,4R)-Hydroxyproline (Hyp) | 0.165 | High affinity of the parent PROTAC. |

| F-Hyp PROTAC | (2S,3R,4S)-F-Hyp | 0.201 | Affinity comparable to the parent Hyp-containing PROTAC. |

Data sourced from:

Engineering of Specific Biological Interactions (e.g., Aromatic-Proline Motifs)

Aromatic-proline motifs are common structural elements in proteins where the side chain of an aromatic amino acid interacts favorably with a proline ring. This interaction is primarily a CH/π interaction, where the electron-rich π-face of the aromatic ring interacts with the partially positively charged C-H bonds on the proline ring. These interactions are electronically tunable; the strength of the interaction depends on the electron density of the aromatic ring and the electrostatic potential of the proline ring. They play a significant role in stabilizing specific peptide conformations, particularly the cis-isomer of the prolyl amide bond.

Introducing an electron-withdrawing fluorine atom onto the proline ring alters its local electrostatic potential, providing a tool to engineer these specific biological interactions. While much of the research has focused on 4-fluoroprolines, the principles apply directly to this compound. The highly electronegative fluorine atom modifies the charge distribution on the pyrrolidine ring surface. Specifically, it creates a region of negative electrostatic potential near the fluorine atom, while enhancing the positive charge on the remaining C-H bonds due to the inductive effect.

This modulation of the proline ring's electronic character can be used to either strengthen or weaken a potential CH/π interaction with an aromatic partner. By strategically placing this compound in a sequence, it is possible to influence the conformational equilibrium of the peptide backbone. For instance, weakening an aromatic-proline interaction that favors a cis-amide bond could promote a higher population of the trans-amide bond, potentially altering the structure and function of a proline-rich domain. Research on 4-substituted prolines has demonstrated that these stereoelectronic effects can modulate the energetics of cis-trans isomerism by up to 1.0 kcal/mol, a magnitude comparable to the effect of significantly altering the electronics of the aromatic partner itself. Thus, this compound serves as a subtle but powerful tool for the rational design and engineering of peptide and protein structures by fine-tuning the delicate balance of non-covalent interactions that govern their architecture.

This compound as a Conformational Probe in Chemical Biology

Application of 19F NMR for Monitoring Proline Isomerization in Proteins

The unique properties of the fluorine-19 (19F) nucleus—including its 100% natural abundance, high sensitivity (83% relative to ¹H), and large chemical shift range (>300 ppm)—make it an excellent probe for nuclear magnetic resonance (NMR) spectroscopy. The incorporation of this compound into peptides and proteins allows for the use of 19F NMR to monitor conformational changes with high sensitivity and without the background noise inherent in ¹H NMR.

A key application of this technique is monitoring the cis-trans isomerization of the peptidyl-prolyl bond, a process that is often a rate-limiting step in protein folding. Studies using model compounds such as N-Ac-(3R)-fluoroproline-OMe and N-Ac-(3S)-fluoroproline-OMe have shown that the 19F NMR signals for the cis and trans isomers are clearly resolved, with chemical shift differences of up to 2 ppm. This large separation allows for the accurate determination of both the equilibrium populations of the two isomers and the kinetic parameters of their interconversion using techniques like variable-temperature inversion transfer NMR.

Research has shown that the (3S)-fluoroproline isomer has a minimal impact on the natural cis-trans population and isomerization kinetics compared to unsubstituted proline. This makes it a particularly valuable, non-perturbing probe for studying the dynamics of proline isomerization during protein folding and function. In contrast, 4-fluoroprolines can significantly bias the conformational equilibrium, making them less suitable as "innocent bystander" reporters. The ability to directly measure the cis-trans isomer ratio in real-time within a protein offers distinct advantages for understanding complex folding pathways.

Table 2: Kinetic and Thermodynamic Parameters for Cis-Trans Isomerization of N-Ac-3-Fluoroproline-OMe Model Compounds This table is interactive. You can sort and filter the data.

| Compound | Isomerization | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡298 (kcal/mol) | Keq (trans/cis) |

|---|---|---|---|---|---|

| N-Ac-(3S)-fluoroproline-OMe | trans → cis | 20.3 ± 0.4 | -2.1 ± 1.2 | 20.9 | 4.0 |

| N-Ac-(3S)-fluoroproline-OMe | cis → trans | 19.4 ± 0.4 | -2.9 ± 1.2 | 20.3 | 4.0 |

| N-Ac-(3R)-fluoroproline-OMe | trans → cis | 19.3 ± 0.7 | -2.8 ± 2.2 | 20.1 | 1.1 |

Data sourced from:

Probing Enzyme Activity and Allosteric Transitions

The high sensitivity of the 19F chemical shift to the local chemical environment makes this compound a powerful probe for studying enzyme mechanisms. When a this compound-containing substrate binds to an enzyme's active site, or when a this compound residue is placed at an allosteric site, its 19F NMR signal can report on the conformational changes that accompany catalysis or allosteric regulation.

This approach is particularly effective for enzymes that catalyze prolyl isomerization, such as cyclophilin. The distinct 19F signals of the cis and trans conformers of a this compound-containing substrate allow for direct observation of the enzyme-catalyzed interconversion, providing detailed kinetic information.

Furthermore, 19F NMR can be used to study allosteric transitions—the process by which ligand binding at one site affects the protein's activity at a distant site. Allosteric regulation often involves subtle shifts in the conformational ensemble of a protein. By incorporating this compound at or near an allosteric site, changes in the 19F NMR spectrum (such as chemical shift perturbations or line broadening) can signal the conformational transition between the tense (T) and relaxed (R) states upon effector binding. For example, 19F NMR has been used to study the conformer interconversion and allostery that drive the catalytic process in enzymes like fluoroacetate (B1212596) dehalogenase. The use of this compound as a minimally perturbing probe offers a window into the dynamic events that govern enzyme function and regulation.

Utilization in Studying Ligand-Receptor Interactions and Dynamics

19F NMR spectroscopy using this compound is a valuable tool for characterizing the interactions between ligands and receptors, providing insights into binding kinetics, dynamics, and the structure of the bound state. Since many protein-protein interactions are mediated by proline-rich motifs binding to specific domains (like SH3 domains), incorporating this compound into these peptide ligands creates a site-specific reporter for the binding event.

Upon binding to a receptor protein, the local environment of the this compound probe changes dramatically, leading to significant perturbations in its 19F NMR signal. These changes can manifest as shifts in the resonance frequency, alterations in signal intensity, or changes in relaxation properties. By titrating a receptor protein into a solution of the 19F-labeled ligand, one can determine binding affinities (Kd).

Moreover, the dynamics of the interaction can be assessed. For example, if the ligand is in fast exchange between its free and bound states on the NMR timescale, a single, population-averaged signal will be observed, which shifts upon titration. If the exchange is slow, separate signals for the free and bound states will be visible. In the intermediate exchange regime, significant line broadening occurs, which can be analyzed to extract kinetic information (kon and koff rates). Studies using fluoroproline-containing peptides to probe binding to SH3 domains have demonstrated the power of this approach to modulate and measure the kinetics of protein binding to proline-rich motifs. This makes this compound a powerful asset in drug discovery and the study of biological signaling pathways.

Advanced Applications and Future Research Directions

Design of Biologically Active Molecules and Peptidomimetics

Development of PROTAC Ligands for Targeted Protein Degradation

A significant area of application for fluorinated prolines is in the development of Proteolysis Targeting Chimeras (PROTACs). google.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. google.com Many successful PROTACs utilize ligands for the von Hippel-Lindau (VHL) E3 ligase, which naturally recognizes a hydroxyproline (B1673980) (Hyp) motif in its substrates. acs.orgacs.org

Research has focused on modifying this critical hydroxyproline moiety to improve ligand properties. The synthesis and evaluation of all four diastereoisomers of 3-fluoro-4-hydroxyproline (F-Hyp) have been reported as substitutes for Hyp in VHL ligands. acs.orgweizmann.ac.ilnih.gov While fluorination at the C3 position inverts the natural C4-exo pucker preference of Hyp to a C4-endo pucker, these F-Hyp analogues still bind to the VHL E3 ligase. acs.orgscispace.com

The stereochemistry of the fluorine atom is crucial for molecular recognition and subsequent PROTAC activity. Studies on VHL-binding peptides and peptidomimetic ligands revealed a clear preference for certain stereoisomers. acs.orgscispace.com For instance, incorporating (3R,4S)-3-fluoro-4-hydroxyproline into VHL ligands resulted in affinities and cellular activities comparable to the original Hyp-containing compounds. acs.orgscispace.com

Interestingly, when the (3S,4S)-F-Hyp epimer was incorporated into the PROTAC molecule MZ1, it led to highly potent and selective degradation of the target protein Brd4 at nanomolar concentrations, despite showing a roughly 20-fold weaker binding affinity for VHL in binary binding assays. acs.orgnih.gov This highlights the complex interplay between binary binding affinity and ternary complex formation in determining PROTAC efficiency and suggests that fluorination can be used to fine-tune degrader properties beyond simple binding optimization. acs.org

| Compound/Modification | Key Finding | Reference |

|---|---|---|

| (3R,4S)-3-fluoro-4-hydroxyproline (F-Hyp) in VHL Ligand | Provides bioisosteric substitution for hydroxyproline, achieving comparable binding affinity and cellular activity in PROTACs. | acs.org, scispace.com |

| (3S,4S)-3-fluoro-4-hydroxyproline (F-Hyp) in PROTAC MZ1 | Resulted in selective Brd4 degradation at nanomolar concentrations despite a ~20-fold loss in binary binding affinity to VHL. | acs.org, nih.gov |

| Fluorination at C3 of 4-hydroxyproline (B1632879) | Inverts the natural C4-exo pucker preference to C4-endo, yet binding to the VHL E3 ligase is retained. | acs.org, weizmann.ac.il |

Applications in Enzyme Inhibitor Design and Optimization

The unique conformational and electronic properties of 3-Fluoroproline make it a valuable component in the design of enzyme inhibitors. mdpi.com Fluorination can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450. nih.gov For example, the hydroxylation of a leucine (B10760876) side chain was a key metabolic liability in a potent inhibitor of the protease cathepsin K. Replacing the susceptible hydrogens with fluorine prevented this metabolic process, leading to significantly improved bioavailability. nih.gov

Furthermore, the introduction of fluorine can modulate the conformation of a peptide or peptidomimetic, pre-organizing it into a bioactive conformation that fits more effectively into an enzyme's active site. researchgate.net This can lead to higher binding affinity and selectivity. researchgate.net The ability of this compound to influence the pucker of the pyrrolidine (B122466) ring and the cis/trans ratio of the preceding amide bond can be exploited to optimize inhibitor-enzyme interactions. nih.govresearchgate.net

Expanding the Repertoire of Fluorinated Amino Acid Analogues for Bioengineering

Bioengineers continuously seek new building blocks to construct proteins and peptides with novel functions. Fluorinated amino acids, including this compound, significantly expand this toolkit. nih.gov They can be incorporated into proteins to modulate folding, stability, and function. mdpi.com

An important advantage of this compound is its relatively small impact on the trans/cis equilibrium of the preceding peptide bond compared to the more commonly used 4-fluoroprolines. mdpi.comljmu.ac.uk This makes this compound an excellent candidate for use as a ¹⁹F NMR probe to study protein structure and dynamics without introducing major structural perturbations. researchgate.netmdpi.com The fluorine atom serves as a sensitive reporter, providing a clear signal in NMR spectroscopy that can be used to monitor conformational changes, protein-ligand interactions, or protein-protein interactions. researchgate.net The ability to act as a more "innocent bystander" while still providing a powerful analytical signal is a key reason for its growing use in protein engineering and structural biology. nih.govljmu.ac.uk

Systems Biology and Synthetic Biology Perspectives

The compatibility of this compound with cellular machinery opens up exciting possibilities at the interface of systems and synthetic biology, including the potential to create artificial cellular systems with expanded chemical functionality.

Potential for Proteome-Wide Fluoroproline Substitutions

There is a growing interest in the possibility of achieving proteome-wide substitution of canonical amino acids with fluorinated analogues. beilstein-journals.orgbeilstein-journals.org Fluoroprolines have been shown to be generally compatible with the cell's translational machinery. beilstein-journals.orgbeilstein-journals.org Specifically, they can be recognized by the native prolyl-tRNA synthetase (ProRS), charged onto the corresponding tRNA, and incorporated into proteins during translation in proline-auxotrophic strains of E. coli. beilstein-journals.org

Because the molecular volume increase from proline to fluoroproline is relatively modest, these analogues can fit into the enzyme's binding pocket. beilstein-journals.org This compatibility suggests that it may be feasible to replace a significant portion, or even all, of the proline residues in an organism's proteome with a fluorinated version like this compound. beilstein-journals.orgbeilstein-journals.org Such a "fluorinated organism" could exhibit proteins with enhanced stability or altered folding kinetics. beilstein-journals.orgbeilstein-journals.org For instance, the incorporation of certain fluoroprolines has been observed to increase the speed of protein translation. beilstein-journals.org This approach could lead to the creation of synthetic cells with an artificially expanded genetic code, incorporating fluorine as a new bioelement. beilstein-journals.orgbeilstein-journals.org

Evolutionary Engineering for Artificial Fluorine Incorporation in Cellular Systems

While some fluorinated amino acids can be toxic or cause protein misfolding when globally incorporated, laboratory evolution provides a powerful strategy to overcome these challenges. nih.govpnas.org Directed evolution experiments have demonstrated that it is possible to engineer functional proteins that can accommodate a large number of unnatural amino acid substitutions. pnas.org

In a landmark study, the global replacement of leucine with 5,5,5-trifluoroleucine in Green Fluorescent Protein (GFP) initially abolished its fluorescence. However, after several rounds of random mutagenesis and screening, a mutant GFP evolved that contained 20 new mutations. This evolved, fluorinated protein folded efficiently and was highly fluorescent, demonstrating that cellular systems can adapt to the widespread incorporation of a non-canonical, fluorinated amino acid. pnas.org

This concept of adaptive laboratory evolution (ALE) could be applied to this compound. nih.gov By cultivating proline-auxotrophic cells in an environment where proline is gradually replaced by this compound, it may be possible to select for mutant strains that have evolved to tolerate and even thrive with a "fluorinated proteome". beilstein-journals.orgnih.gov This approach could generate robust cellular chassis for synthetic biology applications, capable of producing novel fluorinated biopolymers and therapeutics. sciencedaily.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoroproline in peptide chemistry applications, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis of this compound typically involves fluorination of proline derivatives using reagents like Selectfluor® or DAST. Key parameters include solvent polarity (e.g., acetonitrile vs. DMF), temperature control (0–25°C), and protecting group strategies (e.g., Boc or Fmoc). Characterization via -NMR and chiral HPLC is critical to confirm enantiomeric purity and avoid diastereomer contamination. For reproducibility, document reaction kinetics and byproduct profiles using LC-MS .

Q. How does this compound influence the thermodynamic stability of collagen-mimetic peptides compared to natural proline?

- Methodological Answer : Use circular dichroism (CD) spectroscopy to monitor helix stability under varying pH and temperature. Compare melting temperatures () of fluorinated vs. non-fluorinated peptides. Pair this with molecular dynamics (MD) simulations to analyze backbone dihedral angles (e.g., Ramachandran plots). Note that this compound’s electron-withdrawing effect increases ring puckering rigidity, often stabilizing polyproline helices but potentially destabilizing collagen triple helices due to steric clashes .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in cis-trans isomerism data for this compound-containing peptides across different spectroscopic techniques?

- Methodological Answer : Discrepancies between NMR (solution-state) and X-ray crystallography (solid-state) data may arise from solvent effects or crystal packing forces. Use a multi-technique approach:

- NMR : Assign chemical shifts to cis/trans isomers using 2D NOESY for proximity analysis.

- X-ray : Compare crystal structures of short peptides vs. larger protein domains.

- Computational : Apply density functional theory (DFT) to model solvent-dependent isomer populations. Address contradictions by contextualizing experimental conditions in metadata tables (e.g., solvent, concentration, temperature) .

Q. How can computational models be optimized to predict this compound’s effects on protein folding kinetics with high accuracy?

- Methodological Answer : Refine force field parameters (e.g., AMBER or CHARMM) using quantum mechanical (QM) calculations for fluorine’s van der Waals radii and partial charges. Validate against experimental kinetics data (e.g., stopped-flow fluorescence). Incorporate explicit solvent models to account for hydrophobic interactions disrupted by fluorination. Use adaptive sampling MD to reduce computational cost while capturing rare folding intermediates .

Q. What statistical frameworks are suitable for analyzing conflicting bioactivity data in this compound-based antimicrobial peptide studies?

- Methodological Answer : Apply mixed-effects models to account for batch variability in MIC (minimum inhibitory concentration) assays. Use principal component analysis (PCA) to disentangle fluorination effects from confounding variables (e.g., peptide length, charge). For contradictory in vitro vs. in vivo results, employ Bayesian meta-analysis to weight evidence by sample size and experimental rigor. Report confidence intervals rather than single-point estimates .

Data Presentation Guidelines

-

Table 1 : Comparison of this compound Synthesis Methods

Method Yield (%) Enantiomeric Excess (ee) Key Limitations DAST Fluorination 65–75 90–95 Requires anhydrous conditions Electrophilic Fluorination 80–85 98–99 High cost of Selectfluor® -

Table 2 : Conflicting Data in Cis-Trans Isomerism Studies

Technique Observed Isomer Dominance Proposed Explanation -NMR Trans (70%) Solvent polarity stabilizes trans X-ray Crystallography Cis (85%) Crystal packing forces favor cis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.